molecular formula C9H10BrNO B1375912 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 1367949-76-5

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B1375912
CAS No.: 1367949-76-5
M. Wt: 228.09 g/mol
InChI Key: OQXWULPNCBFWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 6th position and a hydroxyl group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. Subsequent hydroxylation can be achieved using reagents such as sodium hydroxide or other suitable hydroxylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-bromo-1,2,3,4-tetrahydroquinolin-7-one.

    Reduction: Formation of 1,2,3,4-tetrahydroquinolin-7-ol.

    Substitution: Formation of 6-substituted-1,2,3,4-tetrahydroquinolin-7-ol derivatives.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: It may be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the discovery of new drugs, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is not fully understood. its structural features suggest that it may interact with biological targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group could facilitate binding to specific sites on proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine and hydroxyl groups on the quinoline ring

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXWULPNCBFWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 3
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 4
Reactant of Route 4
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 5
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.